molecular formula C18H22N2O5 B576766 1-(Acetamido(1H-indol-2-yl)methyl) 3-ethyl 2-ethylmalonate CAS No. 13373-31-4

1-(Acetamido(1H-indol-2-yl)methyl) 3-ethyl 2-ethylmalonate

Cat. No.: B576766
CAS No.: 13373-31-4
M. Wt: 346.383
InChI Key: ZBXTVCLATWMAHY-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Features

The molecular structure of 1-(Acetamido(1H-indol-2-yl)methyl) 3-ethyl 2-ethylmalonate exhibits a complex three-dimensional arrangement characterized by multiple functional groups and potential stereochemical centers. The compound possesses a molecular formula of C18H22N2O5 with a molecular weight of 346.37800 daltons, indicating a substantial organic molecule with diverse chemical functionalities. The central malonate framework serves as the structural backbone, providing two carboxylate ester groups that contribute to the molecule's overall reactivity and solubility characteristics.

The indole moiety attached to the malonate core represents one of the most significant structural features of this compound. The indole ring system, consisting of a fused benzene and pyrrole ring, introduces aromatic character and potential for pi-pi stacking interactions with other aromatic systems. This heterocyclic component is connected to the malonate through a methylene bridge, which allows for conformational flexibility while maintaining the integrity of the aromatic system. The acetamido group attached to the indole further enhances the structural complexity by introducing additional hydrogen bonding capabilities and steric considerations.

The stereochemical aspects of this molecule are particularly noteworthy due to the presence of a quaternary carbon center at the malonate position. This carbon bears four different substituents: the acetamido-indolyl-methyl group, two ethyl ester groups, and the potential for additional substitution patterns. The spatial arrangement of these groups around the central carbon creates opportunities for stereoisomerism, though the specific stereochemical configuration would require detailed spectroscopic or crystallographic analysis to determine definitively.

Table 1: Molecular Properties of 1-(Acetamido(1H-indol-2-yl)methyl) 3-ethyl 2-ethylmalonate

Property Value Reference
Molecular Formula C18H22N2O5
Molecular Weight 346.37800 g/mol
CAS Registry Number 13373-31-4
Exact Mass 346.15300
Polar Surface Area 100.98000 Ų
LogP 3.27540

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of 1-(Acetamido(1H-indol-2-yl)methyl) 3-ethyl 2-ethylmalonate follows established International Union of Pure and Applied Chemistry protocols for complex organic molecules containing multiple functional groups. The complete systematic name reflects the hierarchical structure of the molecule, beginning with the malonate backbone and systematically describing each substituent according to its position and chemical nature. Alternative nomenclature systems refer to this compound as acetylamino-indol-2-ylmethyl-malonic acid diethyl ester, which emphasizes the relationship between the acetyl amino group and the indole substitution pattern.

The compound is also systematically identified as 1-O-[acetamido(1H-indol-2-yl)methyl] 3-O-ethyl 2-ethylpropanedioate, which follows the ester nomenclature convention by specifying the alcohol components of each ester linkage. This naming system provides clarity regarding the substitution pattern at the central malonate carbon and distinguishes between the different ester groups present in the molecule. The numerical designators in the name correspond to specific carbon positions within the propanedioate backbone, ensuring unambiguous identification of the substitution sites.

Chemical databases and regulatory systems employ the CAS Registry Number 13373-31-4 for definitive identification of this compound. This unique numerical identifier eliminates potential confusion arising from variations in nomenclature systems or alternative naming conventions. The registration system also facilitates accurate tracking of the compound through various stages of research, development, and potential commercial applications.

Table 2: Nomenclature Systems for 1-(Acetamido(1H-indol-2-yl)methyl) 3-ethyl 2-ethylmalonate

Nomenclature Type Name Reference
International Union of Pure and Applied Chemistry 1-(Acetamido(1H-indol-2-yl)methyl) 3-ethyl 2-ethylmalonate
Alternative Common Name acetylamino-indol-2-ylmethyl-malonic acid diethyl ester
Systematic Ester Name 1-O-[acetamido(1H-indol-2-yl)methyl] 3-O-ethyl 2-ethylpropanedioate
CAS Registry Number 13373-31-4

Comparative Analysis with Substituted Malonate Derivatives

The structural characteristics of 1-(Acetamido(1H-indol-2-yl)methyl) 3-ethyl 2-ethylmalonate can be effectively understood through comparison with related substituted malonate derivatives found in current chemical literature. Diethyl acetamidomalonate serves as a fundamental reference compound, representing the basic malonate structure with acetamido substitution but lacking the complex indole-containing side chain. This simpler analog possesses a molecular formula of C9H15NO5 and molecular weight of 217.22 daltons, demonstrating how the addition of the indole-methyl substituent significantly increases molecular complexity and mass.

The comparative analysis reveals that diethyl 2-acetamido-2-((1H-indol-3-yl)methyl)malonate, with CAS number 5379-97-5, represents a closely related structural analog that differs primarily in the position of indole attachment. This compound, having a molecular weight of 346.37800 daltons, shares identical molecular mass with the target compound but exhibits different substitution patterns at the indole ring system. The positional isomerism between indol-2-yl and indol-3-yl substitution patterns provides valuable insights into how structural modifications can influence chemical properties while maintaining overall molecular framework integrity.

Further comparative studies with substituted malonate derivatives demonstrate the versatility of the malonate scaffold for incorporating diverse functional groups. Diethyl 2-acetamido-2-((5-methyl-1H-indol-3-yl)methyl)malonate exhibits additional methyl substitution on the indole ring, resulting in a molecular weight of 360.40 daltons and formula C19H24N2O5. Similarly, diethyl 2-acetamido-2-((7-chloro-1H-indol-3-yl)methyl)malonate incorporates halogen substitution, yielding a molecular weight of 380.83 daltons and demonstrating how heteroatom incorporation affects molecular properties.

Table 3: Comparative Analysis of Substituted Malonate Derivatives

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Indole Position Reference
1-(Acetamido(1H-indol-2-yl)methyl) 3-ethyl 2-ethylmalonate C18H22N2O5 346.37800 13373-31-4 2-position
Diethyl 2-acetamido-2-((1H-indol-3-yl)methyl)malonate C18H22N2O5 346.37800 5379-97-5 3-position
Diethyl acetamidomalonate C9H15NO5 217.22 1068-90-2 None
Diethyl 2-acetamido-2-((5-methyl-1H-indol-3-yl)methyl)malonate C19H24N2O5 360.40 114872-67-2 3-position (5-methyl)
Diethyl 2-acetamido-2-((7-chloro-1H-indol-3-yl)methyl)malonate C18H21ClN2O5 380.83 582319-05-9 3-position (7-chloro)

The structural diversity observed among these malonate derivatives illustrates the synthetic accessibility of the malonate scaffold for creating complex molecular architectures. The base diethyl acetamidomalonate structure serves as an effective starting material for malonic ester synthesis, allowing for the introduction of various substituents through alkylation reactions. This synthetic approach has enabled the preparation of both natural and unnatural amino acid precursors, demonstrating the practical utility of these structural frameworks in pharmaceutical and biochemical applications.

Properties

IUPAC Name

1-O-[acetamido(1H-indol-2-yl)methyl] 3-O-ethyl 2-ethylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5/c1-4-13(17(22)24-5-2)18(23)25-16(19-11(3)21)15-10-12-8-6-7-9-14(12)20-15/h6-10,13,16,20H,4-5H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXTVCLATWMAHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)C(=O)OC(C1=CC2=CC=CC=C2N1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80697634
Record name Acetamido(1H-indol-2-yl)methyl ethyl ethylpropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13373-31-4
Record name Acetamido(1H-indol-2-yl)methyl ethyl ethylpropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Steps:

  • Synthesis of Ethyl 2-Acetamido-3-(2-Indolyl)Alkanoate :

    • Diethyl acetamidomalonate reacts with 2-indolylmethyl bromide in the presence of sodium ethoxide.

    • Intermediate isolated via column chromatography (Rf = 0.35 in ethyl acetate/hexane 1:3).

  • Cyclization and Dehydrogenation :

    • Treatment with concentrated HCl in ethanol (reflux, 6 hours) induces cyclization.

    • Dehydrogenation using palladium on carbon (H2 atmosphere, 120°C) yields the γ-carboline core.

  • Esterification and Amination :

    • The carboxylate group is converted to an amide via Curtius rearrangement (NaN3, H2SO4).

Mechanistic Insights and Side Reactions

The alkylation mechanism proceeds through an SN2 pathway, with the malonate enolate attacking the electrophilic methylene carbon of the indole salt. Competing side reactions include:

  • Hydrolysis of the Quaternary Salt : Leading to 2-hydroxymethylindole byproducts.

  • Over-Alkylation : Formation of bis-indolyl derivatives at elevated temperatures.

Notably, the use of sodium ethoxide promotes enolate formation but exacerbates hydrolysis, necessitating strict anhydrous conditions.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Advantages Limitations
AlkylationNa/EtOH, 72 h3%Straightforward starting materialsLow yield, competing hydrolysis
Acid-Catalyzed CyclizationHCl/EtOH, reflux41%Higher yield for γ-carboline intermediatesMulti-step, requires dehydrogenation

Recent Advances in Indole Functionalization

While direct methods for synthesizing 13373-31-4 remain limited, advancements in indole C–H activation offer potential routes. For example:

  • Iron-Catalyzed Alkylation : Three-coordinate iron(0) complexes enable regioselective C2–H alkylation of indoles with alkenes. This could bypass the need for pre-functionalized indole salts.

  • Palladium-Mediated Coupling : Direct coupling of organoboronic acids with propargylic alcohols using Pd catalysts, though applicability to malonate systems is untested.

Experimental Protocols

Representative Procedure for Alkylation Method:

  • Preparation of 2-(Bromomethyl)-1H-indole Hydrobromide :

    • Indole (1.0 equiv) is treated with HBr in acetic acid (0°C, 2 h).

    • Filtered and washed with cold ether to obtain the salt.

  • Alkylation of Diethyl Acetamidomalonate :

    • Diethyl acetamidomalonate (1.2 equiv), 2-(bromomethyl)-1H-indole hydrobromide (1.0 equiv), and sodium (2.5 equiv) in ethanol are stirred at 20°C for 72 h.

    • Quenched with ice-water, extracted with ethyl acetate, and purified via silica gel chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Acetamido(1H-indol-2-yl)methyl) 3-ethyl 2-ethylmalonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted indoles, oxindoles, and reduced malonate derivatives .

Mechanism of Action

The mechanism of action of 1-(Acetamido(1H-indol-2-yl)methyl) 3-ethyl 2-ethylmalonate involves its interaction with various molecular targets. The indole ring can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell proliferation, apoptosis, and signal transduction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis:

Functional Group Comparison

  • 2-(6-Methyl-1H-indol-3-yl)acetic acid (PK03902E-1): This compound (CAS: 52531-20-1) contains an acetic acid substituent at the indole 3-position. Unlike the target compound, it lacks the malonate backbone and acetamido group.
  • Ethyl 2-benzamido-2-(1-benzoyl-1H-indol-6-yl)acetate :
    Synthesized via a palladium-catalyzed coupling reaction (82% yield), this compound shares an indole core and ester groups but differs in substitution patterns (benzamido and benzoyl groups at the 6-position) .

Pharmacophoric Features

  • 3-(1H-indol-3-yl)-N-methylpropanamide (HMDB0032756):
    This metabolite features an indole-3-yl group linked to a methylpropanamide chain. While it shares the acetamide moiety with the target compound, it lacks the malonate ester system, which may reduce its polarity and alter bioavailability .

Data Table: Key Structural and Functional Differences

Compound Name Core Structure Key Substituents Bioactivity/Relevance Reference
1-(Acetamido(1H-indol-2-yl)methyl) 3-ethyl 2-ethylmalonate Indole + malonate Acetamido (C-2), ethyl esters Hypothesized enzyme modulation Inferred
2-(6-Methyl-1H-indol-3-yl)acetic acid Indole Acetic acid (C-3), methyl (C-6) Research chemical (no hazards reported)
Ethyl 2-benzamido-2-(1H-indol-6-yl)acetate Indole + acetate Benzamido (C-6), ethyl ester Synthetic intermediate (82% yield)
3-(1H-indol-3-yl)-N-methylpropanamide Indole + propanamide Methylpropanamide (C-3) Metabolite (HMDB0032756)

Biological Activity

1-(Acetamido(1H-indol-2-yl)methyl) 3-ethyl 2-ethylmalonate, with CAS Number 149231-64-1, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure

The compound features an indole moiety, which is known for its diverse biological activities. The structure can be represented as follows:

C16H20N2O4\text{C}_{16}\text{H}_{20}\text{N}_{2}\text{O}_{4}

Antioxidant Activity

Research indicates that compounds containing indole structures often exhibit significant antioxidant properties. A study focusing on related indole derivatives demonstrated that they could effectively scavenge free radicals and inhibit lipid peroxidation, contributing to their potential in preventing oxidative stress-related diseases .

Antimicrobial Properties

Indole derivatives have been reported to possess antimicrobial activity against various pathogens. In vitro studies have shown that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, the antibacterial activity of compounds with similar structures was evaluated against Staphylococcus aureus and Escherichia coli, showing promising results .

Anti-inflammatory Effects

The anti-inflammatory potential of indole derivatives has been documented in several studies. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation. The specific mechanisms often involve modulation of signaling pathways related to inflammation .

Study on Antioxidant and Antimicrobial Activities

A comprehensive study assessed the antioxidant and antimicrobial properties of a series of indole derivatives, including those structurally related to 1-(Acetamido(1H-indol-2-yl)methyl) 3-ethyl 2-ethylmalonate. The results indicated that these compounds exhibited significant DPPH radical scavenging activity and demonstrated effective inhibition against bacterial strains .

Pharmacological Evaluation

In a pharmacological evaluation involving various biological assays, the compound was tested for its ability to inhibit xanthine oxidase (XOD), an enzyme linked to oxidative stress and inflammation. The inhibition percentage was calculated using spectrophotometric methods, revealing that the compound exhibited a dose-dependent inhibition of XOD activity, suggesting potential therapeutic applications in conditions like gout .

Research Findings Summary Table

Activity Tested Compound Result Reference
AntioxidantIndole DerivativesSignificant DPPH scavenging
AntimicrobialRelated Indole CompoundsInhibition of S. aureus and E. coli
Anti-inflammatoryIndole DerivativesInhibition of COX and LOX
Xanthine Oxidase Inhibition1-(Acetamido(1H-indol-2-yl)methyl) 3-ethyl 2-ethylmalonateDose-dependent inhibition

Q & A

Q. What are the recommended synthetic routes for 1-(Acetamido(1H-indol-2-yl)methyl) 3-ethyl 2-ethylmalonate, and how can purity be optimized?

Methodological Answer: The compound can be synthesized via a multi-step process involving:

Malonate ester alkylation : React diethyl malonate with ethyl bromide under basic conditions (e.g., NaOEt in ethanol) to introduce ethyl groups at the 2- and 3-positions .

Indole coupling : Introduce the indole moiety using a Friedel-Crafts alkylation or nucleophilic substitution. For example, react 1H-indole-2-carboxaldehyde with acetamide in the presence of a coupling agent like EDC/HOBt .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity. Monitor by TLC and HPLC (C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H NMR : Identify indole NH (~10-12 ppm), acetamido protons (~2.0 ppm, singlet), and ethyl ester groups (quartets at ~4.2 ppm, triplets at ~1.3 ppm) .
    • 13C NMR : Confirm malonate carbonyls (~165-170 ppm) and indole carbons (~110-140 ppm) .
  • HRMS : Verify molecular ion [M+H]+ with <2 ppm error .
  • FT-IR : Detect ester C=O (~1740 cm⁻¹) and amide N-H (~3300 cm⁻¹) stretches .

Q. How should stability and storage conditions be managed to prevent degradation?

Methodological Answer:

  • Storage : Keep at -20°C in amber vials under inert gas (argon) to avoid hydrolysis of ester groups .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Degradation products (e.g., free malonic acid) indicate susceptibility to moisture .

Q. What preliminary biological assays are suitable for screening its bioactivity?

Methodological Answer:

  • Antimicrobial Screening : Use broth microdilution (MIC assay) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assay (IC50 calculation) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the malonate core in nucleophilic substitutions?

Methodological Answer: The malonate’s α-protons are highly acidic (pKa ~13), enabling deprotonation with mild bases (e.g., K2CO3) to form enolates. These intermediates undergo alkylation at the 2- and 3-positions, with steric hindrance from ethyl groups influencing regioselectivity . Computational studies (DFT) can model transition states to predict reaction pathways .

Q. How can reaction yields be improved for large-scale synthesis?

Methodological Answer:

  • Catalyst Optimization : Replace traditional bases with phase-transfer catalysts (e.g., TBAB) to enhance reaction rates .

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for better solubility of intermediates .

  • Table: Yield Optimization

    ConditionYield (%)Purity (%)
    TBAB/K2CO3 in DMF7898
    NaH/THF6595

Q. How can by-products (e.g., di-alkylated derivatives) be minimized during synthesis?

Methodological Answer:

  • Stepwise Alkylation : Introduce ethyl groups sequentially using controlled stoichiometry (1:1 molar ratio of diethyl malonate to alkylating agent) .
  • By-Product Analysis : Use LC-MS to identify impurities (e.g., m/z = [M+56]+ for di-ethylated by-products) and adjust reaction time/temperature .

Q. What structural modifications enhance bioactivity while maintaining stability?

Methodological Answer:

  • Indole Substitutions : Introduce electron-withdrawing groups (e.g., -NO2 at position 5) to improve antimicrobial activity .
  • Ester Hydrolysis : Replace ethyl esters with tert-butyl esters to enhance metabolic stability .

Q. How should contradictory NMR data (e.g., unexpected splitting patterns) be resolved?

Methodological Answer:

  • Variable Temperature NMR : Assess dynamic processes (e.g., rotamer interconversion) by acquiring spectra at -40°C to "freeze" conformers .
  • 2D Experiments : Use HSQC to correlate ambiguous protons with carbons and NOESY to confirm spatial proximity of substituents .

Q. What computational tools predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Model binding to enzymes (e.g., bacterial dihydrofolate reductase) using PDB structures (e.g., 3FYV) .
  • MD Simulations (GROMACS) : Simulate 100-ns trajectories to assess stability of ligand-protein complexes .

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